molecular formula C15H27NO3 B7152708 2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide

2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide

Cat. No.: B7152708
M. Wt: 269.38 g/mol
InChI Key: UZWFPHTVQUKPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, an oxolane ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 3,3-dimethylcyclohexanol with an appropriate acylating agent to form the intermediate, followed by the introduction of the oxolane ring through a cyclization reaction. The final step involves the formation of the acetamide group under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-dimethylcyclohexyl)-N-methylacetamide
  • 2-(3,3-dimethylcyclohexyl)-N-ethylacetamide
  • 2-(3,3-dimethylcyclohexyl)-N-propylacetamide

Uniqueness

2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2)5-3-4-12(9-14)8-13(17)16-10-15(18)6-7-19-11-15/h12,18H,3-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWFPHTVQUKPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)CC(=O)NCC2(CCOC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.